[4-(Hydrazinylmethyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Hydrazinylmethyl)phenyl]methanol: is an organic compound with the molecular formula C8H12N2O. It is characterized by the presence of a hydrazinylmethyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydrazinylmethyl)phenyl]methanol typically involves the reaction of 4-formylphenylmethanol with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced purification methods such as distillation or high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Hydrazinylmethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [4-(Hydrazinylmethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways. Its hydrazinyl group makes it a useful tool for labeling and detecting biomolecules .
Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of [4-(Hydrazinylmethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
[4-(Aminomethyl)phenyl]methanol: Similar structure but with an aminomethyl group instead of a hydrazinyl group.
[4-(Methylamino)phenyl]methanol: Contains a methylamino group, offering different reactivity and applications.
[4-(Hydroxymethyl)phenyl]methanol: Features a hydroxymethyl group, used in different synthetic routes and applications.
Uniqueness: [4-(Hydrazinylmethyl)phenyl]methanol is unique due to its hydrazinyl group, which provides distinct reactivity and binding properties. This makes it particularly useful in the synthesis of hydrazine derivatives and in applications requiring specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
750554-83-7 |
---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
[4-(hydrazinylmethyl)phenyl]methanol |
InChI |
InChI=1S/C8H12N2O/c9-10-5-7-1-3-8(6-11)4-2-7/h1-4,10-11H,5-6,9H2 |
InChI-Schlüssel |
NIDUHRRYGGOSIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.